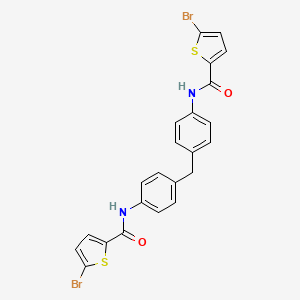

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-(Methylenebis(4,1-phenylene))diacetamide” is a compound with the CAS Number: 2719-05-3 and a molecular weight of 282.34 . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

The monomer “N,N’-(4,5-dihydroxy-1,2-phenylene)bis(methylene)bisacrylamide” (OHABA) was successfully synthesized by the Friedel–Crafts reaction . Using precipitation polymerization, POHABA microspheres were easily obtained in a size-controlled manner .

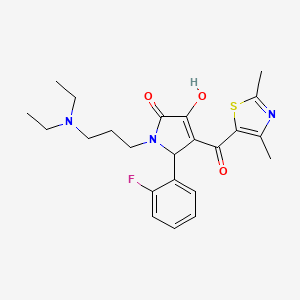

Molecular Structure Analysis

The InChI code for “N,N’-(Methylenebis(4,1-phenylene))diacetamide” is 1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Coordination Polymers and Metal–Organic Systems

Research has explored the synthesis of coordination polymers and metal–organic systems using ligands similar to N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide). These compounds play a crucial role in the structural diversity of copper(II) and silver(I) complexes, leading to the formation of polymers with unique conformational and emission properties (Yeh, Chen, & Wang, 2008). Another study focused on the construction of copper metal–organic systems through altering the substituent positions of flexible carboxylate ligands, showcasing the influence of ligand design on the formation and characteristics of metal–organic frameworks (Dai et al., 2009).

Novel Polymer Structures

The creation of novel polymer structures utilizing compounds with functionalities related to N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) has been investigated. For instance, studies on multivalent allylammonium-based cross-linkers have explored their use in synthesizing highly swelling hydrogels, demonstrating significant advancements in polymer chemistry and material science (Mrohs & Weichold, 2022). Additionally, research into silicon-containing σ-π-conjugated hyperbranched polymers illustrates the potential for developing materials with enhanced optical properties and thermal stability, underlining the versatility of these compounds in material development (Kwak & Masuda, 2002).

Synthesis and Characterization of Organic Compounds

The synthesis and characterization of organic compounds, including those related to N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide), have been extensively studied. Research efforts have led to the development of stable dibismuthene compounds, providing insight into the unique bonding characteristics and potential applications of such materials in various fields (Tokitoh et al., 1997).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHWVVRUYYEYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Br2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)

![2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one](/img/structure/B2880412.png)

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)

![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)

![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)

![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)

![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)

![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)